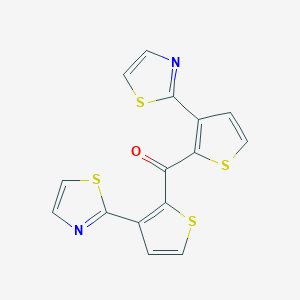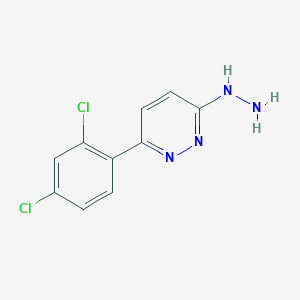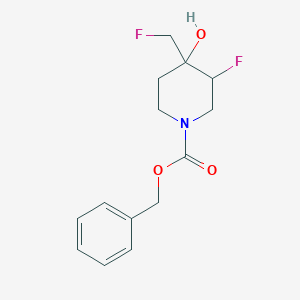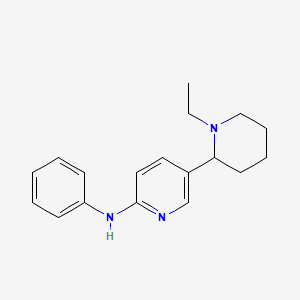
Bis(3-(Thiazol-2-yl)thiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
双(3-(噻唑-2-基)噻吩-2-基)甲酮是一种杂环化合物,包含噻唑和噻吩部分。 这些结构因其在药物化学中的重要作用而闻名,因为它们具有多种生物活性,包括抗菌、抗真菌、抗炎和抗癌特性 .
准备方法
合成路线和反应条件
双(3-(噻唑-2-基)噻吩-2-基)甲酮的合成通常涉及硫代酰胺与α-卤代羰基化合物的反应。 一种常见的方法包括在三乙胺存在下,将2-氧代-2-苯基乙烷硫代酰胺与苯甲酰溴在丙酮中反应 . 该反应是对Hantzsch噻唑合成的修改,这是一种生产噻唑衍生物的公认方法 .
工业生产方法
虽然关于双(3-(噻唑-2-基)噻吩-2-基)甲酮的具体工业生产方法没有广泛记录,但总体方法将涉及扩大实验室合成方法。 这将包括优化反应条件,例如溶剂选择和温度控制,以确保最终产品的高产率和纯度。
化学反应分析
反应类型
双(3-(噻唑-2-基)噻吩-2-基)甲酮可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化成砜或砜。
还原: 还原反应可以将羰基转化为醇。
取代: 亲电和亲核取代反应可以在噻唑和噻吩环上发生。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在适当条件下,使用卤素(用于亲电取代)或亲核试剂(用于亲核取代)等试剂。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生砜或砜,而还原可以产生醇。
科学研究应用
双(3-(噻唑-2-基)噻吩-2-基)甲酮在科学研究中具有广泛的应用:
化学: 它用作合成更复杂杂环化合物的构建块。
生物学: 该化合物表现出显着的生物活性,使其成为开发新药的候选者。
医学: 由于其抗癌特性,它正在被探索用于癌症治疗.
作用机制
双(3-(噻唑-2-基)噻吩-2-基)甲酮的作用机制涉及它与各种分子靶标和途径的相互作用。 噻唑和噻吩环可以与生物大分子相互作用,导致酶抑制或细胞过程的破坏。 例如,该化合物的抗癌活性可能归因于其通过靶向特定信号通路诱导癌细胞凋亡的能力 .
相似化合物的比较
类似化合物
噻唑衍生物: 像磺胺噻唑和利托那韦这样的化合物共享噻唑部分,并表现出类似的生物活性.
噻吩衍生物: 噻吩类化合物,如噻吩-2-羧酸,也表现出可比的特性。
独特性
双(3-(噻唑-2-基)噻吩-2-基)甲酮因其结构中同时包含噻唑和噻吩环而独一无二。 这种双重存在增强了其生物活性,并扩大了其与仅包含这些部分之一的化合物相比的应用范围 .
属性
分子式 |
C15H8N2OS4 |
|---|---|
分子量 |
360.5 g/mol |
IUPAC 名称 |
bis[3-(1,3-thiazol-2-yl)thiophen-2-yl]methanone |
InChI |
InChI=1S/C15H8N2OS4/c18-11(12-9(1-5-19-12)14-16-3-7-21-14)13-10(2-6-20-13)15-17-4-8-22-15/h1-8H |
InChI 键 |
QRLINOOAXDGZJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1C2=NC=CS2)C(=O)C3=C(C=CS3)C4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11816389.png)

![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)


![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)



![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)
